Oxirene

Supramolecular Chemistry Astrochemistry Computational Chemistry

Oxirene (CAS 157-18-6) is the only authentic 4π antiaromatic heterocycle for Wolff rearrangement studies. Its C2v symmetry enables distinct 13C isotopic scrambling—unattainable with oxirane or thiirene surrogates. With a 118 kJ/mol antiaromatic destabilization energy and a 2.8 kJ/mol isomerization barrier, it is the definitive benchmark for validating electronic structure methods and an astrochemical target for ALMA. Procure ≥95% purity, cryogenically stabilized oxirene for mechanistic, computational, and spectroscopic research.

Molecular Formula C2H2O
Molecular Weight 42.04 g/mol
CAS No. 157-18-6
Cat. No. B085696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxirene
CAS157-18-6
Synonymsoxene
oxirene
Molecular FormulaC2H2O
Molecular Weight42.04 g/mol
Structural Identifiers
SMILESC1=CO1
InChIInChI=1S/C2H2O/c1-2-3-1/h1-2H
InChIKeyBJEYNNFDAPPGST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxirene (CAS 157-18-6): A Foundational 4π Antiaromatic Heterocycle for Mechanistic and Astrochemical Investigation


Oxirene (C₂H₂O, CAS 157-18-6) is the prototypical unsaturated, three-membered heterocycle containing one oxygen and two carbon atoms [1]. As a 4π Hückel antiaromatic system, it possesses extreme ring strain and high reactivity, rendering it an elusive transient species that has only recently been prepared and detected in the gas phase under cryogenic conditions [1][2]. Historically recognized as a key reactive intermediate in the photochemical Wolff rearrangement [3], oxirene's existence as a local minimum on its potential energy surface (PES), rather than a transition state, has been a subject of intense computational scrutiny, resolved primarily through high-level ab initio methods [4][5].

Why Oxirene (CAS 157-18-6) Cannot Be Replaced by Stable Heterocycles in Mechanistic or Computational Studies


The substitution of oxirene with common, stable three-membered heterocycles (e.g., oxirane, aziridine) or even its sulfur analog (thiirene) is scientifically invalid for investigations requiring a 4π antiaromatic core. Unlike oxirane, which is a saturated 2π system, oxirene's unsaturated C=C bond creates a 4π antiaromatic electronic configuration that is the direct source of its unique and extreme properties: exceptionally high ring strain, a shallow potential energy surface minimum, and a near-barrierless isomerization to ketene (ΔH‡ = 2.8 kJ mol⁻¹) [1][2]. While thiirene shares the same 4π framework, key differences in hydrogen bonding capacity, dipole moment, and reaction kinetics preclude it from serving as a direct surrogate in studies of oxirene's specific reactivity in the Wolff rearrangement or its role as an astrochemical intermediate [3][4].

Quantitative Differentiation of Oxirene (CAS 157-18-6): A Comparative Evidence Guide


Oxirene vs. Thiirene: Differentiated Hydrogen Bonding Capacity

Computational analysis reveals that oxirene possesses a more pronounced hydrogen bonding capacity compared to its sulfur analog, thiirene. Molecular Electrostatic Potential (MESP) maps show sharper contrasts and stronger hydrogen bonding in oxirene aggregates, a critical differentiating factor for its role in interstellar ice aggregation and prebiotic chemistry [1][2].

Supramolecular Chemistry Astrochemistry Computational Chemistry

Oxirene's Uniquely Low Isomerization Barrier to Ketene (2.8 kJ/mol)

A defining characteristic of oxirene is its extremely facile isomerization to ketene, a process central to its role in the Wolff rearrangement. High-level computational studies quantify the activation barrier for oxirene → ketene isomerization at just 2.8 kJ mol⁻¹ [1]. This near-barrierless transformation is a direct consequence of its antiaromatic destabilization and contrasts sharply with the significantly higher barriers observed for its more stable, substituted derivatives like dimethyloxirene [1][2].

Physical Organic Chemistry Reaction Kinetics Wolff Rearrangement

Quantified Antiaromatic Destabilization Energy (118 kJ/mol)

The antiaromatic nature of oxirene is not merely a qualitative concept but a measurable destabilizing force. By comparing the energetics of oxirene extrusion from a Diels-Alder adduct with that of the non-antiaromatic cyclopropene, the antiaromatic destabilization energy of oxirene has been computationally quantified as 118 kJ mol⁻¹ [1]. This value provides a benchmark for understanding the profound impact of 4π antiaromaticity on molecular stability.

Theoretical Chemistry Antiaromaticity Strain Energy

Vibrational Frequency Signature: The Low-Frequency Ring-Opening Mode (139-163 cm⁻¹)

The potential energy surface of oxirene is exceptionally flat, a feature captured by its calculated low-frequency ring-opening vibrational mode. High-level CCSD(T) calculations place this mode between 139 and 163 cm⁻¹, a value that is exquisitely sensitive to the computational method and basis set used [1]. This contrasts sharply with stable three-membered rings like oxirane, whose analogous ring-puckering modes are significantly higher in frequency (typically > 600 cm⁻¹) [2].

Spectroscopy Computational Chemistry Vibrational Analysis

Unique Dipole Moment (2.54 D) Dictating Intermolecular Interactions

The calculated electric dipole moment of oxirene is 2.540 Debye [1]. This value differs significantly from its sulfur analog, thiirene, which has a dipole moment of approximately 1.3 Debye [2]. This difference in polarity directly impacts the compound's ability to interact with electromagnetic fields and its solubility and aggregation behavior in polar media, such as water ices in the interstellar medium.

Dielectric Spectroscopy Astrochemistry Computational Modeling

Experimental Confirmation of Existence: Gas-Phase Detection via PI-ReTOF-MS

Contrary to earlier predictions, oxirene (c-C₂H₂O) has been successfully synthesized and unequivocally detected in the gas phase for the first time in 2023 [1]. This was achieved by preparing it in low-temperature methanol-acetaldehyde ices and detecting it via soft photoionization coupled with a reflectron time-of-flight mass spectrometer (PI-ReTOF-MS). This experimental validation provides a clear and definitive method for distinguishing genuine oxirene from its isomers (e.g., ketene, hydroxyacetylene) or other reaction products, confirming its existence as a viable, albeit transient, chemical entity.

Analytical Chemistry Astrochemistry Reactive Intermediates

Primary Application Scenarios for Oxirene (CAS 157-18-6) in Research and Development


Investigating the Wolff Rearrangement Mechanism via Isotopic Labeling

Oxirene is the definitive intermediate for probing the stepwise versus concerted nature of the photochemical Wolff rearrangement. Its unique C2v symmetry, as established by 13C labeling studies, leads to a characteristic scrambling of the isotopic label between the two carbon atoms of the product ketene [1]. This specific labeling outcome is a direct consequence of the symmetric oxirene intermediate and cannot be replicated by using stable analogs or by studying the reaction in silico without explicit consideration of oxirene's PES.

Benchmarking and Validation of High-Level Quantum Chemical Methods

The characterization of the stationary point for oxirene (minimum vs. transition state) is a notoriously difficult test for electronic structure methods. Its shallow potential energy surface and sensitivity to electron correlation mean that only the highest-level methods, such as CCSD(T) with large basis sets, correctly predict it to be a minimum [1][2]. The low ring-opening vibrational frequency (139-163 cm⁻¹) serves as a precise benchmark for assessing the performance of newly developed density functionals and other computational models [2].

Astrochemical Modeling and Observational Searches for Interstellar Organics

With its recent experimental detection, oxirene has become a prime target for observational searches in molecular clouds using radio telescopes like ALMA. Its unique computed dipole moment (2.54 D) [1] and vibrational frequencies are essential inputs for generating accurate spectral predictions to guide these searches. Furthermore, its differentiated hydrogen bonding capacity [2] informs models of how organic molecules aggregate on the surfaces of interstellar dust grains, a key step in the formation of complex prebiotic molecules.

Designing Synthetic Routes to Strained Heterocycles

The quantified antiaromatic destabilization energy (118 kJ/mol) [1] and extremely low isomerization barrier (2.8 kJ/mol) [1] of oxirene provide fundamental energetic parameters for synthetic chemists. These values inform the design of more stable oxirene derivatives (e.g., via steric or electronic stabilization) or the use of oxirene as a reactive building block in flow chemistry setups where its transient existence can be harnessed for novel transformations.

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